Z-Lys-obzl benzenesulfonate

Description

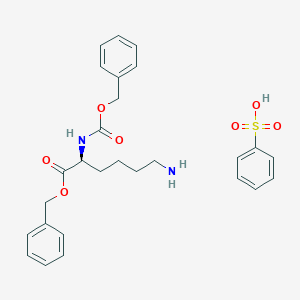

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzenesulfonic acid;benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4.C6H6O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;7-10(8,9)6-4-2-1-3-5-6/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1-5H,(H,7,8,9)/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQPTGXDPNAHSO-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68973-36-4 | |

| Record name | L-Lysine, N2-[(phenylmethoxy)carbonyl]-, phenylmethyl ester, benzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68973-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Nα-Z-L-lysine benzyl ester benzenesulfonate salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Nα-Z-L-lysine benzyl (B1604629) ester benzenesulfonate (B1194179) salt, a crucial building block in peptide synthesis and various pharmaceutical applications. This document details the primary synthetic pathways, provides an adaptable experimental protocol, and presents relevant chemical data in a structured format for ease of reference.

Introduction

Nα-Z-L-lysine benzyl ester benzenesulfonate salt is a derivative of the amino acid L-lysine, featuring a benzyloxycarbonyl (Z or Cbz) protecting group on the alpha-amino group (Nα), a benzyl ester protecting the carboxylic acid functionality, and a benzenesulfonate counterion.[1] This combination of protecting groups and a salt form enhances the compound's stability, solubility, and utility as an intermediate in the synthesis of complex peptides and other pharmaceutical agents.[2] The presence of the Z-group and the benzyl ester allows for selective deprotection strategies, which are fundamental in modern peptide chemistry.

Synthesis Pathways

There are two primary approaches to the synthesis of Nα-Z-L-lysine benzyl ester benzenesulfonate salt: a multi-step pathway involving sequential protection and a one-pot Fischer-Speier esterification.

Multi-Step Synthesis

This pathway involves a sequence of protection steps to introduce the Z-group and the benzyl ester, followed by the formation of the benzenesulfonate salt.

Caption: Multi-step synthesis of Nα-Z-L-lysine benzyl ester benzenesulfonate salt.

One-Pot Fischer-Speier Esterification

A more direct and atom-economical approach is the Fischer-Speier esterification. This reaction involves the simultaneous esterification of the carboxylic acid and salt formation in the presence of an acid catalyst, which in this case is also the salt-forming agent.

Caption: One-pot Fischer-Speier esterification for the synthesis of the target compound.

Experimental Protocol: One-Pot Fischer-Speier Esterification

The following protocol is adapted from established procedures for the synthesis of analogous amino acid benzyl ester p-toluenesulfonate salts. Researchers should consider this a starting point and may need to optimize conditions for their specific requirements.

Materials:

-

Nα-Z-L-lysine

-

Benzyl alcohol

-

Benzenesulfonic acid

-

Toluene

-

Ethyl acetate (B1210297)

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine Nα-Z-L-lysine (1.0 eq), benzyl alcohol (5.0 eq), and benzenesulfonic acid (1.2 eq) in toluene.

-

Azeotropic Reflux: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Continue the reflux until no more water is collected (typically 4-6 hours).

-

Reaction Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Add ethyl acetate to the reaction mixture and stir. The product will precipitate out of the solution. The addition of diethyl ether can further induce precipitation if necessary.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold ethyl acetate and then diethyl ether to remove any unreacted starting materials and by-products.

-

Drying: Dry the purified Nα-Z-L-lysine benzyl ester benzenesulfonate salt under vacuum to a constant weight.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Nα-Z-L-lysine | C₁₄H₂₀N₂O₄ | 280.32 |

| Benzyl alcohol | C₇H₈O | 108.14 |

| Benzenesulfonic acid | C₆H₆O₃S | 158.18 |

| Nα-Z-L-lysine benzyl ester benzenesulfonate salt | C₂₇H₃₂N₂O₇S | 528.62 [3] |

Expected Yield and Purity:

Based on analogous preparations of similar salts, the expected yield for this synthesis is typically in the range of 80-95%. The purity of the final product should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥98% is generally achievable after proper washing and drying.

Conclusion

This technical guide provides a detailed overview of the synthesis of Nα-Z-L-lysine benzyl ester benzenesulfonate salt. The one-pot Fischer-Speier esterification method is presented as an efficient and straightforward approach. The provided experimental protocol, adapted from reliable literature, serves as a solid foundation for researchers to produce this valuable compound for their studies in peptide synthesis and drug development. As with any chemical synthesis, appropriate safety precautions should be taken, and the reaction should be carried out in a well-ventilated fume hood.

References

A Comprehensive Technical Guide to Z-Lys-obzl Benzenesulfonate (CAS 68973-36-4) for Researchers and Drug Development Professionals

An In-depth Review of a Key Amino Acid Building Block in Synthetic Chemistry

Z-Lys-obzl benzenesulfonate (B1194179), with the CAS number 68973-36-4, is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of complex molecular architectures. This technical guide provides an in-depth overview of its chemical properties, applications, and the methodologies for its use, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Z-Lys-obzl benzenesulfonate is the benzenesulfonate salt of Nα-benzyloxycarbonyl-L-lysine benzyl (B1604629) ester. The benzyloxycarbonyl (Z) group protects the α-amino group, while the benzyl (Bzl) ester protects the carboxyl group of the lysine (B10760008). This dual protection strategy allows for the selective manipulation of the ε-amino group of the lysine side chain in synthetic schemes. The benzenesulfonate salt form often improves the compound's crystallinity and handling characteristics.

For research purposes, it is crucial to understand the quantitative specifications of this reagent. The following table summarizes its key properties based on commercially available information.[1][2][3]

| Property | Value |

| CAS Number | 68973-36-4 |

| Molecular Formula | C₂₁H₂₆N₂O₄ • C₆H₆O₃S |

| Formula Weight | 528.6 g/mol |

| Appearance | Off-white solid |

| Purity | ≥97% - ≥98% |

| Storage Temperature | -20°C to 8°C |

| Alternate Names | Z-L-Lys-OBzl Benzenesulfonate, Nα-Z-L-lysine benzyl ester benzenesulfonate salt |

Applications in Synthetic Chemistry

The primary application of this compound is as a versatile building block in the synthesis of more complex molecules. Its utility is particularly pronounced in two main areas:

-

Peptide Synthesis: As a protected form of lysine, it is incorporated into peptide chains. The orthogonal protecting groups allow for the selective deprotection of the ε-amino group for further modification, such as branching or the attachment of labels.

-

Synthesis of Complex Molecules: A notable application is in the total synthesis of glucosepane, a complex protein cross-link implicated in aging and diabetes.[1][2]

Beyond these core applications, derivatives of lysine are explored for their potential in enhancing the bioavailability of peptide-based drugs and in the formulation of drug delivery systems.[4]

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound. Below are representative protocols for its use in peptide synthesis and a specific case study on the synthesis of glucosepane.

General Protocol for Peptide Synthesis (Solution-Phase)

This protocol outlines the general steps for incorporating Z-Lys-obzl into a dipeptide using a carbodiimide-mediated coupling reaction.

1. Deprotection of the Benzenesulfonate Salt (if necessary):

-

Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the salt and obtain the free amine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

2. Coupling Reaction:

-

Dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1 equivalent) and the C-protected amino acid (the free base of Z-Lys-OBzl, 1 equivalent) in an anhydrous aprotic solvent like DCM or dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents).

-

Optionally, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) (1 equivalent) can be included to suppress racemization and improve coupling efficiency.

-

Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.

3. Work-up and Purification:

-

Filter the reaction mixture to remove the urea (B33335) byproduct.

-

Wash the filtrate with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the resulting dipeptide by column chromatography on silica (B1680970) gel.

4. Deprotection of Z and Benzyl Ester Groups:

-

The benzyloxycarbonyl (Z) and benzyl (Bzl) ester groups are typically removed simultaneously by catalytic hydrogenation.

-

Dissolve the protected peptide in a suitable solvent like methanol (B129727) or ethanol.

-

Add a palladium catalyst (e.g., 10% Pd on carbon).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the reaction is complete (monitored by TLC or LC-MS).

-

Filter off the catalyst and concentrate the filtrate to obtain the deprotected peptide.

References

- 1. Activation of the receptor for advanced glycation end products triggers a p21(ras)-dependent mitogen-activated protein kinase pathway regulated by oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

The Crucial Role of Z-Lys-OBzl Benzenesulfonate in the Synthesis of Glucosepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the pivotal role of Nα-Z-L-lysine benzyl (B1604629) ester benzenesulfonate (B1194179) (Z-Lys-OBzl benzenesulfonate) in the landmark total synthesis of glucosepane (B12743330), a complex advanced glycation end-product (AGE) implicated in aging and diabetic complications. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols derived from the seminal work of Draghici, Wang, and Spiegel, and quantitative data to support researchers in the fields of chemical biology and drug development.

Introduction to Glucosepane and its Synthetic Challenge

Glucosepane is a lysine-arginine cross-link formed non-enzymatically from D-glucose. It is the most abundant AGE cross-link in human tissues, accumulating with age and at an accelerated rate in individuals with diabetes. Its complex, bicyclic structure, featuring a seven-membered ring, has posed a significant synthetic challenge, hindering biological and pathological studies. The development of a concise and stereoselective total synthesis was a critical breakthrough, enabling access to pure glucosepane for research purposes.

The total synthesis reported by Spiegel and colleagues is a convergent, eight-step process with an overall yield of 12%.[1][2] This strategy relies on the strategic use of protected amino acid building blocks, with this compound serving as a key precursor for the lysine (B10760008) component of the glucosepane molecule.

The Role of this compound

This compound is a commercially available, doubly protected lysine derivative. In the context of glucosepane synthesis, its specific protecting groups are crucial for orchestrating the desired bond formations while preventing unwanted side reactions.

-

Z (Carboxybenzyl) Group: This group protects the α-amino group of lysine, preventing it from participating in reactions until its removal is desired in the final steps of the synthesis.

-

OBzl (Benzyl Ester) Group: This group protects the carboxyl group of lysine, which is also deprotected in the final stages.

-

Benzenesulfonate Salt: This salt form enhances the stability and handling of the compound.

The use of this protected lysine derivative ensures that the ε-amino group is available for the key chemical transformations that build the core structure of glucosepane.

The Synthetic Pathway to Glucosepane

The synthesis of glucosepane can be conceptually divided into the preparation of two key fragments, followed by their coupling and final deprotection. This compound is a foundational component of one of these fragments. The following diagram illustrates the overall workflow.

Caption: Overall workflow for the synthesis of glucosepane.

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the synthesis of glucosepane. Note that the step-wise yields are derived from a multi-step sequence and the overall yield is reported as 12%.[1]

| Step No. | Transformation | Starting Material(s) | Product | Reported Yield (%) |

| 1-4 | Synthesis of Lysine-derived aldehyde | This compound, other reagents | Protected lysine-aldehyde intermediate | ~60-70% (estimated) |

| 5 | Amadori rearrangement and cyclization | Protected lysine-aldehyde, Protected glucose derivative | Bicyclic intermediate | Not specified |

| 6-7 | Imidazole formation and coupling | Bicyclic intermediate, Protected arginine derivative | Protected glucosepane | Not specified |

| 8 | Global deprotection | Protected glucosepane | Glucosepane | Not specified |

| Overall | Total Synthesis | This compound, etc. | Glucosepane | 12% |

Note: Detailed step-wise yields are often found in the supplementary materials of the primary publication, which were not accessible for this guide. The estimated yield for steps 1-4 is based on typical yields for similar synthetic transformations.

Detailed Experimental Protocols

The following are generalized experimental protocols for the key stages of glucosepane synthesis involving this compound, based on the published methodology. Researchers should refer to the primary literature for precise quantities, reaction times, and analytical data.

Protocol 1: Synthesis of the Lysine-Derived Aldehyde Intermediate

This multi-step process converts the protected lysine into a key aldehyde intermediate ready for coupling with the glucose-derived component.

-

Free-basing of this compound: The commercially available salt is neutralized to yield the free amine, which is then used in subsequent steps.

-

Protection of the ε-amino group: The ε-amino group is typically protected with an orthogonal protecting group to prevent its interference in the subsequent Amadori rearrangement.

-

Reduction of the carboxylic acid: The benzyl ester is selectively reduced to the corresponding primary alcohol.

-

Oxidation to the aldehyde: The primary alcohol is then carefully oxidized to the aldehyde, yielding the key lysine-derived intermediate.

Protocol 2: Coupling, Cyclization, and Imidazole Formation

This crucial phase constructs the core bicyclic structure of glucosepane.

-

Amadori Rearrangement: The lysine-derived aldehyde is reacted with a protected glucose derivative, leading to the formation of an Amadori product.

-

Intramolecular Cyclization: The Amadori product undergoes a series of intramolecular reactions to form the seven-membered ring.

-

Imidazole Formation: The resulting intermediate is then reacted with a protected arginine derivative to construct the imidazole ring, completing the core structure of protected glucosepane.

Protocol 3: Global Deprotection

The final step removes all protecting groups to yield the target molecule, glucosepane.

-

Hydrogenolysis: The protected glucosepane is subjected to catalytic hydrogenation to simultaneously cleave the Z (carboxybenzyl) and OBzl (benzyl ester) protecting groups from the lysine backbone, as well as any other benzyl-type protecting groups on the arginine and glucose moieties.

-

Purification: The final glucosepane product is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC), to yield the chemically homogeneous material.

Logical Relationship of Synthetic Stages

The following diagram illustrates the logical progression of the synthesis, highlighting the convergent nature of the strategy.

Caption: Convergent synthesis strategy for glucosepane.

Conclusion

The total synthesis of glucosepane is a significant achievement in synthetic organic chemistry, providing essential tools for biological research. This compound is a cornerstone of this synthesis, offering the necessary protecting group arrangement to facilitate the complex series of reactions required to construct the lysine-containing portion of the glucosepane molecule. The protocols and data presented in this guide are intended to provide a foundational understanding for researchers seeking to synthesize glucosepane or its analogues for the investigation of its role in health and disease.

References

An In-depth Technical Guide to the Benzenesulfonate Salt Form of Z-Lys-OBzl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the benzenesulfonate (B1194179) salt of Nα-benzyloxycarbonyl-L-lysine benzyl (B1604629) ester (Z-Lys-OBzl), a critical intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis and the construction of complex biomolecules. This document details its chemical and physical properties, provides insights into its synthesis and characterization, and outlines its application with a focus on the total synthesis of glucosepane (B12743330).

Core Chemical and Physical Properties

Z-Lys-OBzl benzenesulfonate is a white to off-white solid. It is valued in synthesis for its stability and handling characteristics compared to the free base form of Z-Lys-OBzl. The benzenesulfonate salt form enhances the compound's crystallinity and stability, facilitating purification and storage.

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₂₆N₂O₄ · C₆H₆O₃S | [1][2] |

| Molecular Weight | 528.6 g/mol | [1][2] |

| CAS Number | 68973-36-4 | [1] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% (HPLC), ≥97% (NMR), ≥98% | [3][4] |

| Melting Point | >104°C (decomposition) | [4] |

| Solubility | DMF: 30 mg/mLDMSO: 15 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): 1 mg/mL | [1][2] |

| Storage Conditions | -20°C for long-term storage | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Synthesis and Purification

The synthesis of this compound involves a multi-step process starting from L-lysine. The core principle is the orthogonal protection of the α-amino and ε-amino groups and the carboxylic acid group, followed by salt formation.

Logical Synthesis Workflow

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a Related Toluenesulfonate Salt

While a detailed, publicly available protocol specifically for the benzenesulfonate salt is scarce, the following procedure for the analogous p-toluenesulfonate salt provides a robust methodological template. This process can be adapted by substituting p-toluenesulfonic acid with benzenesulfonic acid.

Materials:

-

Nα-Benzyloxycarbonyl-L-lysine (Z-Lys-OH)

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Diethyl ether

Procedure:

-

A mixture of Nα-Benzyloxycarbonyl-L-lysine (10 g, 35.7 mmol), benzyl alcohol (30 cm³), toluene (30 cm³), and p-toluenesulfonic acid (6.93 g) is heated to reflux.[5]

-

Water evolved during the esterification is collected azeotropically using a Dean and Stark apparatus.[5]

-

Reflux is continued until no more water is collected.[5]

-

The reaction mixture is allowed to cool to room temperature.

-

The cooled solution is poured into diethyl ether (300 cm³) to precipitate the product as an oil.[5]

-

The ether is decanted, and the oil is washed with fresh ether and dried under reduced pressure.[5]

-

The resulting oil is allowed to slowly crystallize to yield the final p-toluenesulfonate salt product.[5]

Purification: The primary method for purification is crystallization from a suitable solvent system, often initiated by the addition of a non-polar solvent like diethyl ether to a solution of the product in a more polar solvent.

Analytical Characterization

The identity and purity of this compound are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

¹H and ¹³C NMR: NMR spectra are used to confirm the presence of the benzyloxycarbonyl (Z), benzyl ester (OBzl), and benzenesulfonate groups, as well as the lysine (B10760008) backbone.

Typical Experimental Conditions:

-

Solvents: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[6][8][9]

-

Internal Standard: Tetramethylsilane (TMS).[8]

-

Data to be Acquired: ¹H, ¹³C, COSY, HSQC, and HMBC spectra for full structural elucidation.[6]

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aromatic protons from the Z, OBzl, and benzenesulfonate groups (multiple peaks, ~7.2-8.0 ppm).

-

Methylene protons of the benzyl groups (~5.0-5.2 ppm).

-

Protons of the lysine backbone (α-CH, β-CH₂, γ-CH₂, δ-CH₂, ε-CH₂).

-

Amide and amine protons.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the compound and to detect any impurities. A reversed-phase method is typically used.

Illustrative HPLC Method for a Related Compound: While a specific validated method for this compound is not readily available in public literature, a general method for analyzing related benzenesulfonate compounds can be adapted.

-

Column: Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[10]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 1% triethylamine, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV at 220 nm.[10]

-

Column Temperature: 25-30°C.

Key Applications in Synthesis

This compound serves as a crucial building block in peptide synthesis and the synthesis of complex natural products. The protecting groups (Z and OBzl) are stable under many reaction conditions but can be removed orthogonally or simultaneously during the final deprotection steps.

Role in the Total Synthesis of Glucosepane

A significant application of this compound is in the concise total synthesis of glucosepane, a complex advanced glycation end-product (AGE) crosslink implicated in diabetes and aging.[1][11][12]

Experimental Workflow in Glucosepane Synthesis: The synthesis of glucosepane involves the coupling of a lysine-containing fragment with an arginine-derived component. This compound is a key starting material for the lysine-containing portion of the molecule. The workflow involves the deprotection of the ε-amino group for subsequent reactions, while the α-amino and carboxyl groups remain protected.

Caption: Simplified workflow of this compound in glucosepane synthesis.

Use in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, an appropriately protected lysine derivative is essential. While Fmoc-based strategies are more common, Z-protected amino acids are used in specific applications, particularly in solution-phase synthesis or when different orthogonality is required. The Z group can be removed by catalytic hydrogenolysis or under strong acidic conditions.

Signaling Pathways

Current literature does not indicate a direct role for this compound in any biological signaling pathways. Its function is primarily that of a synthetic intermediate, designed to be incorporated into larger molecules which may have biological activity. The compound itself is not intended for direct biological or therapeutic use.

Conclusion

The benzenesulfonate salt of Z-Lys-OBzl is a well-characterized and stable amino acid derivative that serves as a valuable building block for advanced organic synthesis. Its utility is highlighted by its crucial role in the total synthesis of glucosepane. The data and protocols summarized in this guide provide a technical foundation for researchers and drug development professionals working with this important synthetic intermediate.

References

- 1. Generation and Characterization of Anti-Glucosepane Antibodies Enabling Direct Detection of Glucosepane in Retinal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 68973-36-4 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. scienceopen.com [scienceopen.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Concise total synthesis of glucosepane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Z-Lys-OBzl Benzenesulfonate: A Comprehensive Technical Guide for Pharmaceutical Intermediate Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Lys-OBzl benzenesulfonate (B1194179) (Nα-Benzyloxycarbonyl-L-lysine benzyl (B1604629) ester benzenesulfonate) is a critical lysine-derived building block extensively utilized as a pharmaceutical intermediate, primarily in the field of peptide synthesis. Its strategic di-protection of the α-amino and carboxylic acid functionalities allows for selective deprotection and coupling, making it an invaluable tool in the construction of complex peptide chains and other advanced organic molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the total synthesis of glucosepane (B12743330). Detailed experimental protocols and quantitative data are presented to support its practical application in research and development.

Chemical and Physical Properties

Z-Lys-OBzl benzenesulfonate is a white to off-white solid. The benzenesulfonate salt form enhances its stability and handling properties compared to the free base.[1] Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 68973-36-4 | [2] |

| Molecular Formula | C₂₁H₂₆N₂O₄ • C₆H₆O₃S | [2] |

| Molecular Weight | 528.6 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% (HPLC) | [3] |

| Melting Point | >104°C (decomposes) | [4] |

| Solubility (mg/mL) | DMF: 30, DMSO: 15, Ethanol: 1, PBS (pH 7.2): 1 | |

| Storage Temperature | -20°C | [2] |

| Stability | ≥ 4 years at -20°C | [2] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from L-lysine. The core principle is the orthogonal protection of the two amino groups and the carboxylic acid. A general synthetic approach is outlined below.

General Synthetic Workflow

The synthesis can be conceptually broken down into three key stages:

-

Protection of the α-amino group: The α-amino group of L-lysine is selectively protected with a benzyloxycarbonyl (Z or Cbz) group.

-

Esterification of the carboxylic acid: The carboxylic acid functionality is converted to a benzyl ester (OBzl).

-

Salt formation: The resulting di-protected lysine (B10760008) is treated with benzenesulfonic acid to form the stable benzenesulfonate salt.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

Step 1: Synthesis of Nα-Benzyloxycarbonyl-L-lysine

-

Dissolve L-lysine hydrochloride in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath and add benzyl chloroformate (Z-Cl) dropwise while maintaining the pH between 9 and 10 with the addition of aqueous sodium carbonate.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Wash the aqueous layer with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer with cold dilute hydrochloric acid to precipitate the Nα-Z-L-lysine.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Nα-Z-L-Lysine Benzyl Ester

-

Suspend Nα-Z-L-lysine in a mixture of benzyl alcohol and a suitable water-azeotroping solvent (e.g., toluene).

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or benzenesulfonic acid.

-

Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Formation of this compound

-

Dissolve the purified Nα-Z-L-lysine benzyl ester in a suitable organic solvent (e.g., ethyl acetate).

-

Add an equimolar amount of benzenesulfonic acid dissolved in the same solvent.

-

Stir the solution until a precipitate forms. The product may also be precipitated by the addition of a non-polar solvent like hexane.

-

Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum to yield this compound.

Application in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of peptides and other complex molecules due to its orthogonal protecting groups. The Z group on the α-amino group can be removed by hydrogenolysis, while the benzyl ester is also susceptible to hydrogenolysis or can be cleaved under different conditions. The ε-amino group remains free for subsequent reactions.

Role in Peptide Synthesis

In solid-phase peptide synthesis (SPPS) or solution-phase synthesis, this compound can be used to introduce a lysine residue into a growing peptide chain. The free ε-amino group can be coupled to the carboxylic acid of the preceding amino acid.

Caption: Use of this compound in peptide synthesis.

Case Study: Total Synthesis of Glucosepane

A significant application of a similar lysine building block is in the concise total synthesis of glucosepane, a complex protein cross-link implicated in diabetes and aging. In the synthesis reported by Draghici, Wang, and Spiegel (2015), a protected lysine derivative is a key component. While the original paper may use a closely related derivative, the principle of using a di-protected lysine remains the same. The synthesis involves the coupling of the protected lysine derivative with another key fragment to construct the core structure of glucosepane.

The use of a protected lysine derivative in the glucosepane synthesis highlights the importance of such intermediates in accessing complex biological molecules for further study. The overall yield of the reported glucosepane synthesis is 12% over eight steps from commercially available materials.

Deprotection Strategies

The benzyloxycarbonyl (Z) and benzyl ester (OBzl) protecting groups are typically removed simultaneously via catalytic hydrogenolysis.

Table 2: Deprotection Conditions for Z and OBzl Groups

| Condition | Reagents | Typical Reaction Time | Notes |

| Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%) | 1-16 hours | Most common and effective method. |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C | 1-4 hours | Milder alternative to using hydrogen gas. |

| Acidolysis | HBr in acetic acid | 1-2 hours | Harsher conditions, may affect other acid-labile groups. |

Conclusion

This compound is a highly valuable and versatile pharmaceutical intermediate. Its well-defined structure with orthogonal protecting groups provides chemists with a reliable tool for the synthesis of complex peptides and other organic molecules. The benzenesulfonate salt form offers advantages in terms of stability and handling. The successful application of related protected lysine derivatives in the total synthesis of glucosepane underscores the importance of such building blocks in advancing our understanding of complex biological systems and in the development of new therapeutic agents. This guide provides the fundamental technical information required for the effective utilization of this compound in a research and development setting.

References

Methodological & Application

Application Notes and Protocols for Z-Lys-OBzl Benzenesulfonate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the utilization of Nα-Fmoc-Nε-benzyloxycarbonyl-L-lysine benzyl (B1604629) ester benzenesulfonate (B1194179) salt (Z-Lys-OBzl benzenesulfonate) in solid-phase peptide synthesis (SPPS). This reagent is a key building block for introducing a lysine (B10760008) residue with its side-chain amine protected by a benzyloxycarbonyl (Z) group and its C-terminus protected as a benzyl ester (OBzl). The benzenesulfonate salt form enhances the compound's stability and handling properties.

The Z and OBzl protecting groups are classically employed in Boc/Bzl orthogonal protection schemes and are removable under strong acidic conditions or by catalytic hydrogenation. This makes this compound a versatile tool for the synthesis of complex peptides where selective deprotection strategies are required.

Principle of the Method

Solid-phase peptide synthesis (SPPS) allows for the stepwise assembly of a peptide chain while it is covalently attached to an insoluble resin support.[1] The general cycle of SPPS involves:

-

Resin Swelling: The resin is swollen in a suitable solvent to allow for efficient diffusion of reagents.[2]

-

Deprotection: The temporary Nα-protecting group (typically Fmoc) of the resin-bound amino acid or peptide is removed.

-

Washing: The resin is washed to remove excess deprotection reagent and by-products.

-

Coupling: The next Fmoc-protected amino acid, in this case, Fmoc-Lys(Z)-OBzl benzenesulfonate, is activated and coupled to the free N-terminus of the resin-bound peptide.[3]

-

Washing: The resin is washed to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed.[4]

Experimental Protocols

Materials and Reagents

-

Resin: Rink Amide resin or other suitable resin for the desired C-terminus.

-

Fmoc-protected Amino Acids: Standard Fmoc-amino acids for the peptide sequence.

-

Fmoc-Lys(Z)-OBzl benzenesulfonate

-

Solvents:

-

N,N-Dimethylformamide (DMF) (peptide synthesis grade)

-

Dichloromethane (DCM) (peptide synthesis grade)

-

Diisopropylethylamine (DIPEA)

-

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Deprotection Reagent: 20% Piperidine in DMF (v/v)

-

Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a suitable alternative based on the peptide sequence.[5]

-

Precipitation and Washing: Cold diethyl ether.

Protocol for Incorporation of Fmoc-Lys(Z)-OBzl benzenesulfonate

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis approach.

-

Resin Preparation:

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in DMF for at least 30 minutes.[2]

-

If starting with a pre-loaded resin, proceed to step 3. If using a plain resin, couple the first Fmoc-amino acid according to standard protocols.

-

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes and drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

-

-

Coupling of Fmoc-Lys(Z)-OBzl benzenesulfonate:

-

Activation: In a separate vial, dissolve Fmoc-Lys(Z)-OBzl benzenesulfonate (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to neutralize the benzenesulfonate salt and activate the carboxylic acid. Allow the activation to proceed for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitoring: Perform a ninhydrin (B49086) (Kaiser) test to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), the coupling step should be repeated ("double coupling").[6]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and by-products.

-

-

Chain Elongation:

-

Repeat the deprotection (step 2) and coupling (step 3) cycles for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection

-

Resin Washing and Drying: After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum for at least 1 hour.

-

Cleavage and Deprotection of Z and OBzl groups:

-

Treat the dried peptide-resin with a cleavage cocktail such as Reagent K for 2-4 hours at room temperature.[5] The strong acid (TFA) in this cocktail will cleave the peptide from the resin and remove the Z and OBzl protecting groups, along with other acid-labile side-chain protecting groups.

-

Note: The Z and OBzl groups are more resistant to acidolysis than Boc and tBu groups, so a longer cleavage time may be necessary.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data Presentation

The following tables provide representative data for the use of protected lysine derivatives in SPPS. The actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Coupling Efficiency of Protected Lysine Derivatives

| Protected Lysine Derivative | Coupling Reagent | Coupling Time (h) | Coupling Efficiency (%) |

| Fmoc-Lys(Boc)-OH | HBTU/DIPEA | 2 | >99 |

| Fmoc-Lys(Z)-OH | HATU/DIPEA | 3 | >98 |

| Fmoc-Lys(Mtt)-OH | DIC/HOBt | 4 | >99 |

Table 2: Deprotection Conditions for Lysine Side-Chain Protecting Groups

| Protecting Group | Deprotection Reagent | Conditions |

| Boc (tert-butyloxycarbonyl) | 95% TFA | Room Temperature, 1-2 h |

| Z (benzyloxycarbonyl) | HBr/AcOH, Na/NH3, or Catalytic Hydrogenation | Varies with reagent |

| Mtt (4-Methyltrityl) | 1-5% TFA in DCM | Room Temperature, 5-30 min |

Mandatory Visualization

References

- 1. peptide.com [peptide.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis of Polyalanine Peptides Containing a Lysine Residue via Solid-Phase Peptide [scholarlycommons.pacific.edu]

- 4. peptide.com [peptide.com]

- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

Application of Z-Lys-obzl Benzenesulfonate in the Development of Peptide-Based Drugs

Introduction

Z-Lys-obzl benzenesulfonate (B1194179), a protected derivative of the amino acid L-lysine, serves as a critical building block in the chemical synthesis of peptides for pharmaceutical applications. In this compound, the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is protected as a benzyl (B1604629) ester (OBzl). The benzenesulfonate salt form enhances the compound's stability and handling characteristics. This strategic protection allows for the controlled and sequential formation of peptide bonds, a fundamental process in the development of peptide-based drugs. This document provides detailed application notes and protocols for the use of Z-Lys-obzl benzenesulfonate in peptide synthesis, targeting researchers, scientists, and drug development professionals.

Chemical Properties and Handling

This compound is a white to off-white solid. Key chemical data are summarized in the table below.

| Property | Value |

| Chemical Name | Nα-Benzyloxycarbonyl-L-lysine benzyl ester benzenesulfonate salt |

| CAS Number | 68973-36-4 |

| Molecular Formula | C₂₇H₃₂N₂O₇S |

| Molecular Weight | 528.6 g/mol |

| Purity | Typically ≥97% |

| Storage | Store at 2-8 °C, protected from moisture |

Note: Data sourced from publicly available chemical supplier information.

Core Applications in Peptide Synthesis

The primary application of this compound is in solution-phase peptide synthesis (SPPS), a classical method that remains valuable for the synthesis of short peptides and peptide fragments. The Z and OBzl protecting groups are stable under a variety of coupling conditions and can be removed simultaneously or selectively, offering flexibility in synthetic strategies.

A key advantage of using Z-protected amino acids is their resistance to racemization during activation and coupling. The benzenesulfonate counter-ion forms a stable, crystalline salt, which facilitates purification and handling of the amino acid derivative.

Experimental Protocols

Protocol 1: Liberation of the Free Amino Acid from the Benzenesulfonate Salt

Prior to coupling, the benzenesulfonate salt must be neutralized to liberate the free amino acid derivative.

Materials:

-

This compound

-

Ethyl acetate (B1210297) (EtOAc)

-

10% aqueous sodium carbonate (Na₂CO₃) or a mild organic base like N-methylmorpholine (NMM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend this compound in ethyl acetate.

-

Wash the organic suspension with 10% aqueous sodium carbonate solution in a separatory funnel. Shake vigorously and allow the layers to separate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the free base of Z-Lys-OBzl as an oil or solid.

Workflow for Liberation of Free Amino Acid:

Protocol 2: Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of Z-Lys-OBzl (as the free base from Protocol 1) with another amino acid ester (e.g., Gly-OMe·HCl) to form a dipeptide.

Materials:

-

Z-Lys-OBzl (free base)

-

Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Coupling agent (e.g., DCC, EDC·HCl, or HBTU)

-

Racemization suppressant (e.g., HOBt)

-

Tertiary base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA))

-

Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)

-

Standard workup reagents (e.g., 1 M HCl, saturated NaHCO₃, brine)

Procedure:

-

Dissolve the amino acid methyl ester hydrochloride in anhydrous DCM and add one equivalent of TEA or DIEA to neutralize the salt.

-

In a separate flask, dissolve Z-Lys-OBzl, HOBt (1.1 equivalents), and the coupling agent (1.1 equivalents) in anhydrous DCM.

-

Add the neutralized amino acid ester solution to the Z-Lys-OBzl solution.

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off any precipitated urea (B33335) byproduct (if DCC or EDC is used).

-

Wash the organic solution sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude dipeptide by silica (B1680970) gel column chromatography.

Workflow for Solution-Phase Dipeptide Synthesis:

Protocol 3: Deprotection of Z and OBzl Groups by Catalytic Transfer Hydrogenation

This protocol describes the simultaneous removal of the N-terminal Z group and the C-terminal OBzl group.

Materials:

-

Protected peptide (from Protocol 2)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen source (e.g., formic acid, ammonium (B1175870) formate, or hydrogen gas)

-

Methanol (B129727) (MeOH) or Ethanol (EtOH)

-

Celite®

Procedure:

-

Dissolve the protected peptide in methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C (typically 10-20% by weight of the peptide).

-

If using a hydrogen donor like formic acid or ammonium formate, add it to the reaction mixture. If using hydrogen gas, flush the reaction vessel with hydrogen and maintain a hydrogen atmosphere (e.g., with a balloon).

-

Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Evaporate the combined filtrate to obtain the deprotected peptide.

Workflow for Catalytic Transfer Hydrogenation:

Application in the Synthesis of Bioactive Peptides

This compound is a versatile building block for the synthesis of various bioactive peptides, including lysine-rich antimicrobial peptides and analogs of Glucagon-Like Peptide-1 (GLP-1).

Lysine-Rich Antimicrobial Peptides (AMPs)

Lysine-rich peptides often exhibit potent antimicrobial activity by interacting with and disrupting the negatively charged cell membranes of bacteria. The synthesis of these peptides can be achieved through both solid-phase and solution-phase methods, where protected lysine (B10760008) derivatives are essential.

Mechanism of Action: The cationic nature of lysine residues at physiological pH is crucial for the initial electrostatic interaction with anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction can lead to membrane permeabilization and cell death.[1][2][3][4]

Signaling Pathway/Mechanism of Action of Lysine-Rich AMPs:

Glucagon-Like Peptide-1 (GLP-1) Analogs

GLP-1 is a peptide hormone that plays a key role in regulating blood glucose levels. Native GLP-1 has a short half-life, and thus, long-acting GLP-1 receptor agonists have been developed for the treatment of type 2 diabetes. Many of these analogs involve modification of lysine residues to attach fatty acid chains, which enhances their binding to albumin and extends their duration of action. The synthesis of these complex peptides often involves the use of orthogonally protected lysine derivatives.

Signaling Pathway of GLP-1 Receptor Agonists: GLP-1 receptor agonists bind to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, primarily on pancreatic β-cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which ultimately results in enhanced glucose-dependent insulin (B600854) secretion.[5][6][7][8][9]

Quantitative Data from Representative Syntheses

While specific yield and purity data for syntheses using this compound are often dependent on the specific peptide sequence and coupling conditions, the following table provides representative data for solution-phase peptide synthesis steps.

| Step | Reactants | Product | Typical Yield (%) | Typical Purity (%) |

| Dipeptide Coupling | Z-AA1-OH + H-AA2-OR | Z-AA1-AA2-OR | 70-90 | >95 (after chrom.) |

| Catalytic Hydrogenation | Z-Peptide-OBzl | H-Peptide-OH | 85-95 | >98 |

Note: AA1 and AA2 represent amino acids, R is an alkyl group. Yields and purities are highly variable and depend on the specific reaction conditions and purification methods.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptide-based drugs. Its well-defined protecting group strategy allows for controlled peptide elongation in solution-phase synthesis. The protocols and application examples provided herein offer a framework for researchers to effectively utilize this compound in the development of novel peptide therapeutics, from antimicrobial agents to metabolic disease treatments. Careful execution of the coupling and deprotection steps is crucial for achieving high yields and purity of the final peptide product.

References

- 1. Role of arginine and lysine in the antimicrobial mechanism of histone‐derived antimicrobial peptides – ScienceOpen [scienceopen.com]

- 2. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial properties of arginine- and lysine-rich histones and involvement of bacterial outer membrane protease T in their differential mode of actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]

- 9. mdpi.com [mdpi.com]

Application Notes: Step-by-Step Guide to the Deprotection of Z-Lys-OBzl Benzenesulfonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nα-benzyloxycarbonyl-L-lysine benzyl (B1604629) ester (Z-Lys-OBzl) is a commonly used building block in peptide synthesis and medicinal chemistry. The benzyloxycarbonyl (Z) group protects the ε-amino side chain, while the benzyl (Bzl) ester protects the α-carboxyl group. The benzenesulfonate (B1194179) salt form enhances the compound's stability and handling properties. For subsequent synthetic steps or to yield the free amino acid L-lysine, both protecting groups must be removed.

This document provides a detailed protocol for the simultaneous deprotection of the Z and OBzl groups from Z-Lys-OBzl benzenesulfonate via catalytic transfer hydrogenation. This method is widely employed due to its mild reaction conditions, high efficiency, and avoidance of pressurized hydrogen gas, making it a safe and accessible procedure for standard laboratory settings.[1][2]

Reaction Principle

The deprotection proceeds via hydrogenolysis, where the C-O and C-N bonds of the benzyl-type protecting groups are cleaved by hydrogen in the presence of a palladium catalyst. In catalytic transfer hydrogenation, a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate (B1220265), serves as the in-situ source of hydrogen.[3][4] The reaction releases L-lysine and the volatile byproducts toluene (B28343) and carbon dioxide.

Chemical Reaction:

Z-Lys(ε-Z)-OBzl → L-Lysine + 2 Toluene + 2 CO₂

Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol describes the deprotection of this compound using 10% Palladium on Carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor.

Materials

-

This compound (FW: 528.6 g/mol )

-

10% Palladium on Carbon (Pd/C) (50% wet with water is recommended for safety)

-

Ammonium formate (HCOONH₄)

-

Methanol (B129727) (MeOH), reagent grade

-

Deionized water

-

Celite® 545 or a similar filtration aid

-

0.22 µm syringe filter (optional, for small-scale reactions)

-

Argon or Nitrogen gas supply

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Buchner funnel and filter flask or syringe for filtration

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in methanol (approx. 10-20 mL per gram of substrate). Stir until fully dissolved.

-

-

Catalyst Addition:

-

Under a gentle stream of inert gas (Argon or Nitrogen), carefully add 10% Pd/C catalyst. The typical loading is 10-20% by weight of the starting material (e.g., 100-200 mg of Pd/C for 1 g of Z-Lys-OBzl).

-

Safety Note: Pd/C can be pyrophoric. Never add it to a dry flask or allow the catalyst to become dry in the presence of air, especially after exposure to hydrogen. Using a water-wet catalyst mitigates this risk.

-

-

Initiation of Hydrogenolysis:

-

In a separate flask, dissolve ammonium formate (3-5 eq) in a minimal amount of water or methanol.

-

Add the ammonium formate solution to the reaction mixture dropwise. The reaction is often exothermic, and gas (CO₂) evolution may be observed.

-

Stir the reaction mixture vigorously at room temperature.

-

-

Reaction Monitoring:

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. A typical mobile phase is Dichloromethane:Methanol (9:1). The product, L-lysine, will remain at the baseline in this system.

-

The reaction is typically complete within 1-4 hours.

-

-

Work-up and Purification:

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite pad should be packed in a Buchner funnel or a sintered glass funnel.

-

Safety Note: Keep the filter cake wet with methanol during filtration. Do not allow it to dry in the air. Quench the used catalyst on the Celite pad with plenty of water before disposal.

-

Rinse the reaction flask and the filter cake with additional methanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent using a rotary evaporator.

-

The resulting crude product will be L-lysine, likely with some residual ammonium salts. It can be further purified by recrystallization from a water/ethanol mixture if necessary.

-

Data Presentation

The following table summarizes the typical reaction parameters for the deprotection of this compound.

| Parameter | Value/Condition | Notes |

| Substrate | This compound | 1.0 equivalent |

| Catalyst | 10% Palladium on Carbon (Pd/C) | 10-20% (w/w) relative to substrate |

| Hydrogen Donor | Ammonium Formate | 3-5 equivalents |

| Solvent | Methanol | 10-20 mL / gram of substrate |

| Temperature | Room Temperature (20-25 °C) | Reaction is typically efficient at RT. |

| Reaction Time | 1-4 hours | Monitor by TLC for completion. |

| Work-up | Filtration through Celite® | Ensures complete removal of the catalyst. |

| Expected Yield | >90% | Yields are typically high for this reaction.[3] |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Incomplete or Sluggish Reaction | 1. Insufficient catalyst or H-donor.2. Catalyst poisoning (e.g., by sulfur impurities).3. Poor quality of catalyst. | 1. Add an additional portion of ammonium formate and/or catalyst.2. Ensure the purity of the starting material.3. Use fresh, high-quality Pd/C. |

| Product is Difficult to Isolate | The product, L-lysine, is highly polar and soluble in water. | After solvent evaporation, co-evaporate with toluene to remove residual water. Triturate the solid with a non-polar solvent like ether to remove organic impurities, or recrystallize from water/ethanol. |

| Low Yield | 1. Incomplete reaction.2. Product loss during work-up.3. Catalyst deactivation. | 1. Ensure the reaction has gone to completion via TLC.2. Minimize transfer steps and ensure thorough washing of the filter cake.3. Use fresh catalyst and an inert atmosphere. |

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the deprotection of this compound.

References

Application Notes and Protocols for Z-Lys-OBzl Benzenesulfonate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Lys-OBzl benzenesulfonate (B1194179) is a valuable building block in peptide synthesis. It is a derivative of the amino acid L-lysine where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxylic acid is protected as a benzyl (B1604629) ester (OBzl). The benzenesulfonate salt form enhances the compound's stability and handling properties. This protected amino acid is particularly useful in solution-phase peptide synthesis for the controlled incorporation of lysine (B10760008) residues into a peptide chain. These application notes provide detailed protocols for the use of Z-Lys-OBzl benzenesulfonate in peptide coupling reactions and subsequent deprotection steps.

Chemical Properties

| Property | Value |

| CAS Number | 68973-36-4 |

| Molecular Formula | C₂₁H₂₆N₂O₄ · C₆H₆O₃S |

| Molecular Weight | 528.6 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Storage | Store at -20°C for long-term stability.[1] |

Applications

This compound serves as a key intermediate in the synthesis of various peptides and complex molecules:

-

Peptide Synthesis: It is a fundamental building block for introducing lysine residues into peptide sequences during solution-phase synthesis.

-

Synthesis of Glucosepane (B12743330): This compound has been utilized in the total synthesis of glucosepane, a complex protein cross-link implicated in diabetes and aging.[2][3]

-

Biochemical Reagents: It can be used as a reference compound in biochemical assays, particularly in studies related to succinylated proteins.

Experimental Protocols

Peptide Coupling Reaction: Synthesis of a Dipeptide

This protocol describes a general procedure for the coupling of this compound with another amino acid ester (e.g., Glycine methyl ester hydrochloride) to form a dipeptide.

Materials:

-

This compound

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Free Amine Preparation: In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA or DIPEA (1.1 equivalents) dropwise and stir for 30 minutes at 0°C to neutralize the hydrochloride salt and generate the free amine.

-

Activation of Carboxylic Acid: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Coupling: To the solution from step 2, add the free amine solution from step 1. Cool the resulting mixture to 0°C. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.

-

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure, protected dipeptide (Z-Lys-Gly-OMe OBzl).

Quantitative Data (Representative):

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) |

| This compound | 528.6 | 1.0 | - |

| H-Gly-OMe·HCl | 125.56 | 1.0 | - |

| DCC | 206.33 | 1.1 | - |

| HOBt | 135.12 | 1.1 | - |

| TEA | 101.19 | 1.1 | - |

| Z-Lys(Z)-Gly-OMe | 457.51 | - | 85-95 |

Deprotection of Z and OBzl Groups

The benzyloxycarbonyl (Z) and benzyl ester (OBzl) protecting groups can be removed simultaneously or selectively.

This method is a mild and efficient way to remove both the Z and OBzl groups.

Materials:

-

Protected peptide (e.g., Z-Lys-Gly-OMe OBzl)

-

10% Palladium on carbon (Pd/C)

-

Formic acid or Ammonium (B1175870) formate (B1220265)

-

Methanol (MeOH)

-

Celite®

Procedure:

-

Dissolve the protected peptide in methanol.

-

Carefully add 10% Pd/C (catalytic amount, typically 10-20% by weight of the peptide).

-

Add formic acid or ammonium formate (as a hydrogen donor) to the mixture.[4][5]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with methanol.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the deprotected dipeptide.

Quantitative Data (Representative):

| Parameter | Value |

| Reaction Time | 1-4 hours |

| Temperature | Room Temperature |

| Typical Yield | >90%[4] |

This is a harsher method suitable for peptides that are stable to strong acidic conditions.

Materials:

-

Protected peptide

-

33% Hydrogen bromide (HBr) in acetic acid

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the protected peptide in a minimal amount of glacial acetic acid.

-

Add a solution of 33% HBr in acetic acid.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, precipitate the deprotected peptide hydrobromide salt by adding cold, anhydrous diethyl ether.

-

Collect the precipitate by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.

Quantitative Data (Representative):

| Parameter | Value |

| Reaction Time | 1-2 hours |

| Temperature | Room Temperature |

| Typical Yield | 70-90% |

Visualizations

Experimental Workflow

Caption: General experimental workflow for dipeptide synthesis and deprotection.

Glucosepane Formation Pathway

Caption: Simplified pathway of glucosepane formation from lysine and arginine residues.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Concise total synthesis of glucosepane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 6. Glucosepane - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Z-Lys-obzl Benzenesulfonate in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Z-Lys-obzl benzenesulfonate (B1194179) as a critical starting material in the formulation of advanced drug delivery systems. While not typically a direct component of the final formulation, its protected lysine (B10760008) structure is instrumental in the synthesis of key functional molecules, such as cationic lipids for gene delivery and peptide-drug conjugates for targeted therapies.

Introduction

Z-L-Lysine(Z)-OBzl benzenesulfonate is a protected form of the amino acid L-lysine. The benzyloxycarbonyl (Z) group protects the α-amino group, while the benzyl (B1604629) (Bzl) ester protects the carboxylic acid group. This dual protection allows for selective reactions at the ε-amino group of the lysine side chain, making it an invaluable building block in the synthesis of complex molecules for drug delivery applications. Its use facilitates improved solubility, stability, and bioavailability of therapeutic agents.[1]

Key Applications and Methodologies

The primary application of Z-Lys-obzl benzenesulfonate in drug delivery is as a precursor for the synthesis of:

-

Lysine-Based Cationic Lipids: These lipids are essential for forming liposomes and lipid nanoparticles that can encapsulate and deliver nucleic acids (e.g., siRNA, mRNA, pDNA) for gene therapy. The primary amine of the lysine side chain provides a positive charge, which is crucial for complexing with negatively charged genetic material.

-

Peptide-Drug Conjugates (PDCs): In PDCs, the lysine residue can act as a conjugation site for attaching cytotoxic drugs to targeting peptides. The protecting groups on this compound allow for controlled, site-specific conjugation.[2]

Application Note 1: Synthesis of Lysine-Based Cationic Lipids for Gene Delivery

Cationic lipids derived from amino acids are gaining prominence in non-viral gene delivery due to their biocompatibility and biodegradability. Lysine-based lipids are particularly effective due to the presence of a primary amine that can be protonated to facilitate electrostatic interactions with nucleic acids.

Experimental Protocol: Synthesis of a Cholesteryl-Lysine Cationic Lipid

This protocol describes a representative synthesis of a cationic lipid where cholesterol serves as the hydrophobic anchor and lysine provides the cationic headgroup. This compound is a suitable starting material for the lysine headgroup precursor after appropriate deprotection.

Materials:

-

This compound

-

Cholesteryl chloroformate

-

Appropriate linker molecule (e.g., a dicarboxylic acid)

-

Coupling agents (e.g., DCC/DMAP or EDC/NHS)

-

Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Deprotection reagents (e.g., HBr/acetic acid for Z group, H2/Pd-C for Bzl group)

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Methodology:

-

Deprotection of this compound:

-

To utilize the α-amino group for coupling to the linker, the Z-group must be removed. This can be achieved by treating this compound with a solution of HBr in acetic acid.

-

The benzyl ester can be subsequently removed by catalytic hydrogenation (H2 over Palladium on carbon).

-

-

Coupling of Lysine to the Linker:

-

The deprotected lysine is then reacted with a bifunctional linker, such as a dicarboxylic acid (e.g., succinic acid), using a peptide coupling agent like EDC/NHS in an anhydrous organic solvent (e.g., DMF). This reaction forms an amide bond between the α-amino group of lysine and one of the carboxylic acid groups of the linker.

-

-

Activation of the Second Linker Carboxyl Group:

-

The remaining carboxylic acid group on the linker is activated, again using a coupling agent, to prepare it for reaction with the cholesterol moiety.

-

-

Conjugation to Cholesterol:

-

The activated linker-lysine construct is reacted with the hydroxyl group of cholesterol to form an ester bond.

-

-

Purification:

-

The final cationic lipid product is purified using silica gel column chromatography to remove unreacted starting materials and byproducts. The structure and purity are confirmed by techniques such as ¹H NMR and Mass Spectrometry.

-

Quantitative Data Summary:

| Parameter | Typical Value | Analytical Method |

| Purity of Precursor | >98% | HPLC, NMR |

| Reaction Yield (Overall) | 40-60% | Gravimetric Analysis |

| Final Product Purity | >95% | HPLC, NMR |

| Mass Verification | Matches theoretical mass | Mass Spectrometry (ESI-MS) |

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for a cholesteryl-lysine cationic lipid.

Application Note 2: Formulation and Characterization of Cationic Liposomes for Gene Delivery

Once the lysine-based cationic lipid is synthesized, it can be formulated into liposomes for the delivery of genetic material.

Experimental Protocol: Liposome (B1194612) Formulation and Characterization

Materials:

-

Synthesized Cholesteryl-Lysine Cationic Lipid

-

Helper lipid (e.g., DOPE or DOPC)

-

Cholesterol

-

PEGylated lipid (e.g., DSPE-PEG2000)

-

Nucleic acid (e.g., plasmid DNA, siRNA)

-

Hydration buffer (e.g., sterile water, PBS)

Methodology: Thin-Film Hydration Method

-

Lipid Film Formation:

-

The cationic lipid, helper lipid, cholesterol, and PEGylated lipid are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

-

The solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

-

Hydration:

-

The lipid film is hydrated with an aqueous solution containing the nucleic acid. The mixture is gently agitated to allow for the self-assembly of liposomes and encapsulation of the genetic material.

-

-

Size Reduction:

-

The resulting multilamellar vesicles (MLVs) are subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs) with a uniform size distribution.

-

-

Purification:

-

Unencapsulated nucleic acid is removed by techniques such as size exclusion chromatography or ultracentrifugation.

-

Characterization Protocols:

-

Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS). The zeta potential indicates the surface charge of the liposomes, which should be positive for efficient interaction with cells.

-

Encapsulation Efficiency: The amount of encapsulated nucleic acid is quantified using a fluorescent dye (e.g., PicoGreen for dsDNA) after lysing the liposomes with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated as the ratio of encapsulated drug to the total drug used.

-

In Vitro Transfection Efficiency: The ability of the lipoplexes (liposome-nucleic acid complexes) to transfect cells is assessed using a reporter gene (e.g., GFP or luciferase) in a suitable cell line. Transfection efficiency is quantified by flow cytometry or a luminescence assay.

-

Cytotoxicity Assay: The toxicity of the formulated liposomes is evaluated using an MTT or similar cell viability assay.

Quantitative Data Summary:

| Parameter | Typical Value | Analytical Method |

| Liposome Diameter | 100 - 200 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | +20 to +40 mV | Laser Doppler Velocimetry |

| Encapsulation Efficiency | 60 - 90% | Fluorescence Spectroscopy |

| In Vitro Transfection | Varies by cell line | Flow Cytometry, Luminescence Assay |

| Cell Viability | > 80% at therapeutic dose | MTT Assay |

Diagram of Liposome Formulation and Characterization Workflow:

Caption: Workflow for liposome formulation and characterization.